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Compound of Interest

Compound Name:
3-(4-methoxyphenyl)-1-(oxolane-

3-carbonyl)azepane

CAS No.: 1797720-57-0

Cat. No.: B2820412

Get Quote

Executive Summary
The oxolane-3-carbonyl azepane scaffold (tetrahydrofuran-3-carbonyl azepane) represents a

critical pharmacophore in medicinal chemistry, often serving as a core motif in Factor Xa

inhibitors and GPCR modulators. While amide bond formation is routine, the coupling of

secondary cyclic amines (like azepane) with polar, oxygenated heterocyclic acids (like oxolane-

3-carboxylic acid) presents specific challenges regarding scalability, atom economy, and

stereochemical integrity.

This guide details the optimization of this coupling reaction. Moving beyond traditional

carbodiimide (EDC/HOBt) or uronium (HATU) chemistries, we validate a protocol utilizing

Propylphosphonic Anhydride (T3P).[1][2] This method offers superior safety profiles, facile

aqueous workup, and minimal epimerization risk, making it the preferred route for scale-up.
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The target molecule is synthesized via a direct condensation between oxolane-3-carboxylic

acid and azepane (hexamethyleneimine).

Reaction Scheme
The transformation involves the activation of the carboxylic acid followed by nucleophilic attack

by the secondary amine.[3]
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Figure 1: General reaction pathway for the synthesis of oxolane-3-carbonyl azepane.

Mechanistic Challenges[4][5]
Steric Bulk of Azepane: While nucleophilic, the 7-membered ring of azepane introduces

moderate steric hindrance compared to pyrrolidine or piperidine, requiring a highly reactive

electrophile.

Epimerization Risk: If using enantiopure (S)- or (R)-oxolane-3-carboxylic acid, activation via

acid chlorides (SOCl₂) or highly active uronium salts (HATU) increases the risk of

-proton abstraction and racemization via the oxazolone mechanism.

Purification: Oxolane derivatives are highly polar. Traditional coupling reagents (DCC, EDC)

generate urea byproducts that are difficult to separate from polar products without

chromatography.
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We employed a Design of Experiments (DoE) approach to select the optimal reagent, solvent,

and base combination.

Reagent Screening Results
The following table summarizes the conversion and purity profile of the coupling reaction

performed on a 1 mmol scale.
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Entry
Coupling
Reagent

Base (2.5
eq)

Solvent Yield (%)
Purity
(HPLC)

Notes

1
EDC /

HOBt
DIPEA DCM 65% 88%

Slow

reaction

(24h); Urea

byproduct

difficult to

remove.

2 HATU DIPEA DMF 92% 95%

Excellent

yield; High

cost;

Sensitizing

reagent;

DMF

removal

requires

aqueous

wash.

3
SOCl₂

(Acid Cl)
TEA DCM 85% 82%

Significant

impurities

observed

(likely

oligomeriza

tion);

Harsh

conditions.

4
T3P (50%

in EtOAc)
DIPEA EtOAc 94% 98%

Optimal.

Fast (2h);

Clean

profile;

Water-

soluble

byproducts

.
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5
T3P (50%

in EtOAc)
NMM 2-MeTHF 91% 97%

Excellent

"Green"

alternative.

Why T3P?
Propylphosphonic Anhydride (T3P) was selected as the optimal reagent for three reasons:

Thermodynamics: It forms a cyclic anhydride intermediate that is highly reactive toward

amines but relatively stable toward epimerization.

Workup Efficiency: The byproduct is a water-soluble phosphonic acid salt.[3][4] A simple

wash with water/bicarbonate removes all reagent-related impurities, often eliminating the

need for column chromatography.

Safety: Unlike HATU (potential allergen) or HOBt (explosive properties), T3P is non-toxic and

thermally stable.

Detailed Experimental Protocol
Materials

Substrate: Oxolane-3-carboxylic acid (1.0 equiv).

Amine: Azepane (1.1 equiv).[5]

Reagent: T3P (50% w/w solution in EtOAc) (1.5 equiv).

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv).

Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) [Green Alternative].

Step-by-Step Procedure (Scale: 10 mmol)
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen

inlet, charge Oxolane-3-carboxylic acid (1.16 g, 10 mmol) and EtOAc (30 mL, 3 vol).
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Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (4.35 mL, 25 mmol) dropwise.

Stir for 5 minutes.

Activation: Add T3P solution (50% in EtOAc, 9.54 g, ~8.9 mL, 15 mmol) dropwise over 10

minutes. Note: Mild exotherm may occur.

Amine Addition: Add Azepane (1.24 mL, 11 mmol) dropwise.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-

25°C). Stir for 2–4 hours.

Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS. The acid peak should

disappear, and the amide product (M+H = 198.15) should be the dominant species.

Workup (The "T3P Wash"):

Quench the reaction by adding water (20 mL).

Transfer to a separatory funnel. Separate the phases.

Wash the organic layer with 0.5 M NaOH or Sat. NaHCO₃ (2 x 20 mL) to remove excess

acid and T3P byproducts.

Wash with 0.5 M HCl (20 mL) to remove excess azepane and DIPEA.

Wash with Brine (20 mL).

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Result: The product is typically obtained as a colorless to pale yellow oil that crystallizes

upon standing. Purity is usually >95% without chromatography.

Process Workflow & Decision Tree
The following diagram illustrates the logical flow for optimizing this coupling, ensuring the user

can adapt if specific reagents are unavailable.
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Figure 2: Decision matrix for amide coupling optimization.
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Issue Probable Cause Corrective Action

Low Conversion Steric hindrance of azepane.

Increase T3P to 2.0 equiv;

Heat to 40-50°C (T3P is stable

at elevated temps).

Epimerization
High base concentration or

temperature.

Use a weaker base (NMM or

Collidine) instead of DIPEA;

Keep T < 0°C during

activation.

Emulsion during Workup Polar nature of oxolane ring.

Saturate the aqueous phase

with NaCl (Brine); Add a small

amount of IPA to the organic

layer.

Residual Amine Incomplete washing.

Ensure the HCl wash pH is <

2. Azepane is a strong base

and will protonate/extract

easily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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